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molecular formula C8H10O2 B1625494 5-ethyl-1,3-benzenediol CAS No. 4299-72-3

5-ethyl-1,3-benzenediol

Cat. No. B1625494
M. Wt: 138.16 g/mol
InChI Key: MSFGJICDOLGZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343944B2

Procedure details

A mixture of 1-(3,5-dihydroxy-phenyl)-ethanone (5 g, 32.89 mmol), 10% Pd—C (1 g) in 4% HCl—H2O (100 mL) was hydrogenated at 1 atmosphere for 16 hours. The mixture was extracted with EtOAc and the organic extracts was dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by silica gel flash column chromatography to give 5-ethyl-benzene-1,3-diol (2.37 g, 52%). 1H NMR (400 MHz, CDCl3δ 6.26 (s, 2H), 6.20 (s, 1H), 4.78 (s, 2H), 2.55 (m, 2H), 1.20 (m, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[C:6]([OH:8])[CH:7]=1>Cl.O.[Pd]>[CH2:9]([C:4]1[CH:5]=[C:6]([OH:8])[CH:7]=[C:2]([OH:1])[CH:3]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C=C(C1)O)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl.O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C=1C=C(C=C(C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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